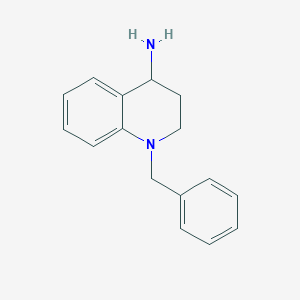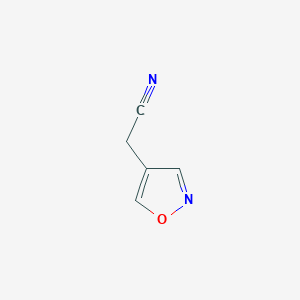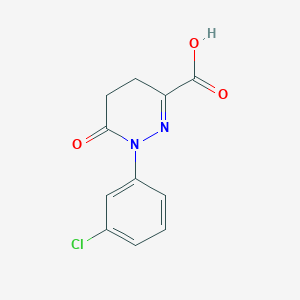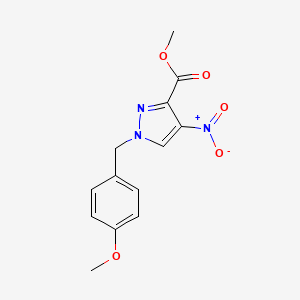
4-(3-Chlorophenyl)-2-methylaniline
Übersicht
Beschreibung
4-(3-Chlorophenyl)-2-methylaniline (4-CMA) is a type of aniline compound that has been extensively studied in research laboratories due to its unique properties and potential applications. This compound is a white, crystalline solid with a melting point of around 119°C, and a boiling point of around 250°C. 4-CMA is highly soluble in water, and is also soluble in many organic solvents. It is an important intermediate in the synthesis of a variety of chemical compounds and pharmaceuticals, and has been used as an antifungal, antimicrobial, and anti-inflammatory agent.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
“4-(3-Chlorophenyl)-2-methylaniline” can be used as an important intermediate in organic synthesis . It can be used to synthesize a variety of complex organic molecules, contributing to the development of new compounds with potential applications in various fields.
Pharmaceutical Research
This compound can be used in the synthesis of biologically active compounds. For instance, it can be used in the synthesis of novel compounds like “2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione” which has been obtained in good yield via a three-step protocol . Such compounds can have potential applications in the pharmaceutical industry.
Agrochemical Research
“4-(3-Chlorophenyl)-2-methylaniline” can also be used in the agrochemical field . It can be used in the synthesis of various agrochemicals, contributing to the development of new pesticides, herbicides, and other agricultural chemicals.
Dyestuff Field
This compound can be used as an intermediate in the dyestuff field . It can contribute to the synthesis of various dyes and pigments used in industries such as textiles, plastics, and printing.
Antimicrobial Research
The compound can be used in the synthesis of derivatives with antimicrobial properties. For example, it can be used in the synthesis of novel Mannich derivatives with promising antibacterial activity .
Neurotoxicity Research
“4-(3-Chlorophenyl)-2-methylaniline” can be used in neurotoxicity research. It can be used in the synthesis of compounds like “4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide” which has been studied for its effects on the acetylcholinesterase activity and malondialdehyde level in the brain of alevins .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been reported to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds are known to interact with various targets, including Leishmania aethiopica clinical isolate and Plasmodium berghei .
Mode of Action
Related compounds, such as cyclopentane anneled tetrahydroquinolines, have been studied for their antioxidant action . They are known to interact with their targets, leading to changes in the oxidative state of the system .
Biochemical Pathways
Related compounds have been associated with the inhibition of radical chain oxidation of organic compounds . This suggests that 4-(3-Chlorophenyl)-2-methylaniline might influence similar biochemical pathways, leading to downstream effects on cellular oxidative stress.
Pharmacokinetics
A related compound, a hepdirect prodrug of a novel phosphonate-containing thyroid hormone receptor agonist, has been studied for its pharmacokinetics . It was found to have a hepatic first-pass effect, indicating extensive metabolism in the liver before reaching systemic circulation . This could potentially impact the bioavailability of 4-(3-Chlorophenyl)-2-methylaniline.
Result of Action
Related compounds have been reported to exhibit antioxidant action, suggesting that 4-(3-chlorophenyl)-2-methylaniline might also exert similar effects . This could potentially lead to the neutralization of free radicals and reactive oxygen species, thereby mitigating oxidative stress at the cellular level .
Eigenschaften
IUPAC Name |
4-(3-chlorophenyl)-2-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN/c1-9-7-11(5-6-13(9)15)10-3-2-4-12(14)8-10/h2-8H,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZLGXBMZDGQKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CC=C2)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)-2-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(4-Chloro-phenyl)-piperazin-1-yl]-p-tolyl-acetic acid](/img/structure/B3372284.png)


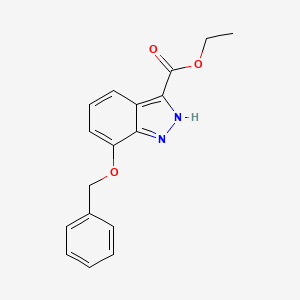


![2-(Chloromethyl)-4H-pyrido[2,3-D][1,3]oxazin-4-one](/img/structure/B3372326.png)
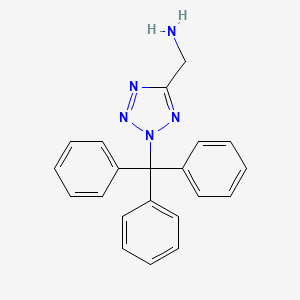
![Acetamide, 2-[(chloroacetyl)amino]-N-methyl-](/img/structure/B3372354.png)
